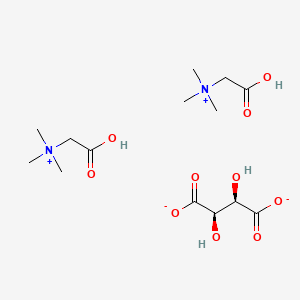
Bis((carboxymethyl)trimethylammonium) (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((carboxymethyl)trimethylammonium) (R-(R,R))-tartrate** is a complex organic compound that features both carboxymethyl and trimethylammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of Bis((carboxymethyl)trimethylammonium) (R-(R*,R*))-tartrate may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
Bis((carboxymethyl)trimethylammonium) (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Bis((carboxymethyl)trimethylammonium) (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis((carboxymethyl)trimethylammonium) (R-(R*,R*))-tartrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(carboxymethyl)trithiocarbonate
- Quaternary ammonium compounds
Uniqueness
Bis((carboxymethyl)trimethylammonium) (R-(R*,R*))-tartrate is unique due to its combination of carboxymethyl and trimethylammonium groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific applications .
Properties
CAS No. |
85391-08-8 |
|---|---|
Molecular Formula |
C14H28N2O10 |
Molecular Weight |
384.38 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C5H11NO2.C4H6O6/c2*1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h2*4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
XCWKESNGZRAGAK-CEAXSRTFSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


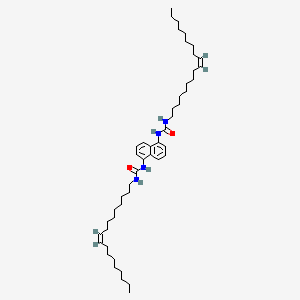
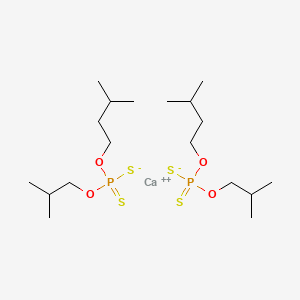
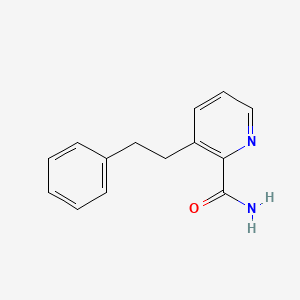
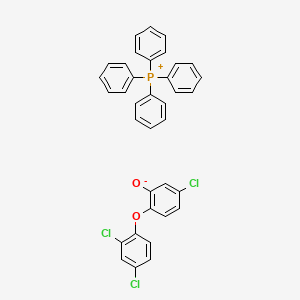
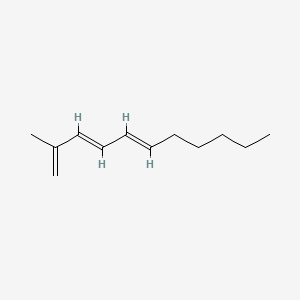
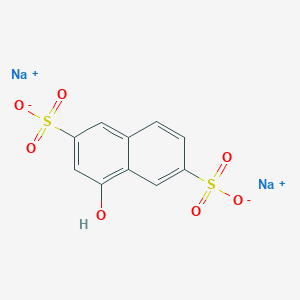
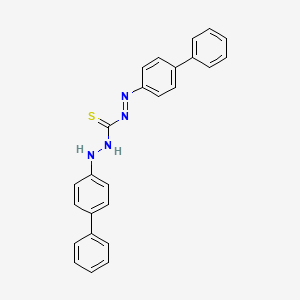
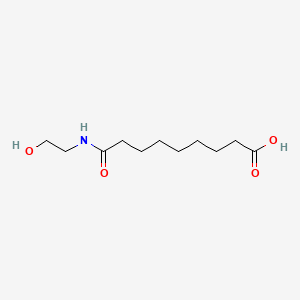
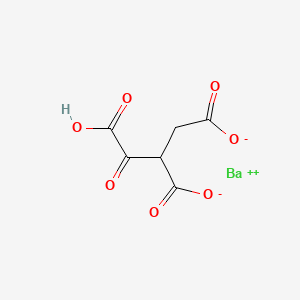
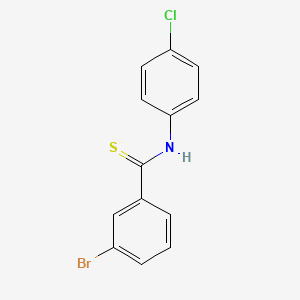
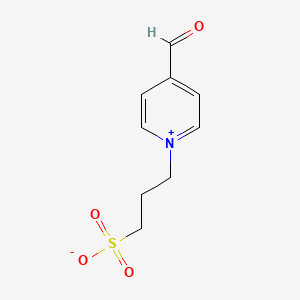
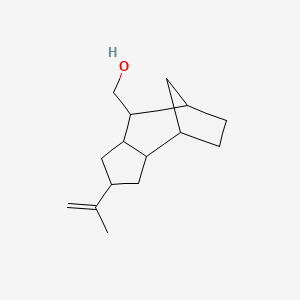
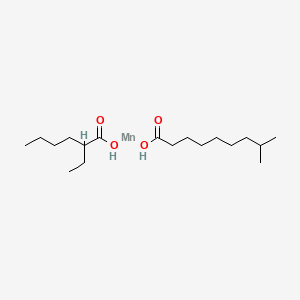
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)
